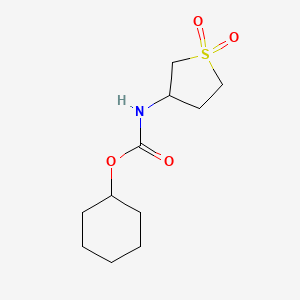

Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate

説明

特性

IUPAC Name |

cyclohexyl N-(1,1-dioxothiolan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4S/c13-11(16-10-4-2-1-3-5-10)12-9-6-7-17(14,15)8-9/h9-10H,1-8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFUGUVCTRHFEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)NC2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of Novel Carbamate Derivatives: An In-depth Technical Guide for Drug Development Professionals

Foreword: The Enduring Relevance of the Carbamate Moiety in Modern Drug Discovery

The carbamate functional group, a unique hybrid of an ester and an amide, continues to be a cornerstone in medicinal chemistry. Its remarkable versatility allows for the fine-tuning of a molecule's physicochemical properties, profoundly impacting its pharmacokinetic and pharmacodynamic profile. From enhancing metabolic stability and membrane permeability to enabling prodrug strategies, the strategic incorporation of a carbamate moiety can transform a promising lead compound into a viable drug candidate.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the critical physicochemical properties of novel carbamate derivatives. Moving beyond a mere recitation of facts, we will delve into the underlying principles, provide detailed experimental protocols, and illustrate key concepts with relevant case studies, empowering you to harness the full potential of this versatile functional group in your drug discovery endeavors.

The Carbamate Scaffold: A Structural and Electronic Overview

The carbamate group's distinct characteristics arise from the resonance between the amide and carboxyl functionalities. This resonance delocalizes the non-bonded electrons on the nitrogen atom into the carbonyl group, resulting in a planar structure with a lower rotational barrier around the C-N bond compared to amides.[1][2] This structural feature, along with the presence of both hydrogen bond donor (N-H) and acceptor (C=O) groups, allows carbamates to engage in a variety of intermolecular interactions, which is crucial for drug-target binding.[1][2]

The electronic nature of the substituents on the nitrogen and oxygen atoms of the carbamate can significantly modulate its properties. Electron-donating groups on the nitrogen increase the electron density on the carbonyl oxygen, enhancing its hydrogen bonding capability. Conversely, electron-withdrawing groups decrease the basicity of the nitrogen and can influence the carbamate's stability. Understanding these fundamental structure-property relationships is paramount for the rational design of novel carbamate derivatives with desired physicochemical profiles.

Key Physicochemical Properties and Their Impact on Drug Action

The journey of a drug from administration to its site of action is governed by a complex interplay of its physicochemical properties. For carbamate derivatives, a thorough understanding and optimization of these properties are critical for success.

Lipophilicity (LogP/LogD): Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a compound for a lipid-rich environment, is a crucial determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[3] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. A related parameter, LogD, takes into account the ionization state of the molecule at a specific pH and is often more physiologically relevant.

An optimal LogP/LogD value, typically between 1 and 5 for oral drugs, is essential for effective membrane permeation and absorption.[4] Highly lipophilic compounds (high LogP) may exhibit poor aqueous solubility, leading to formulation challenges and potential sequestration in fatty tissues. Conversely, highly hydrophilic compounds (low LogP) may struggle to cross biological membranes, limiting their bioavailability. The substituents on the carbamate moiety offer a powerful tool for modulating lipophilicity. For instance, increasing the length of an alkyl chain on the nitrogen or oxygen atom will generally increase the LogP value.[5]

Aqueous Solubility: A Prerequisite for Absorption and Formulation

Adequate aqueous solubility is a fundamental requirement for a drug to be absorbed from the gastrointestinal tract and to be formulated for parenteral administration. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability. The carbamate group itself is semi-polar and can participate in hydrogen bonding, but the overall solubility of a carbamate derivative is heavily influenced by its substituents.[6]

Prodrug strategies often employ the carbamate linkage to temporarily mask polar functional groups, such as hydroxyls or amines, thereby increasing lipophilicity and membrane permeability. Upon enzymatic or chemical cleavage in vivo, the polar parent drug is released. For example, the carbamate prodrug approach has been successfully used to enhance the solubility and bioavailability of phenolic compounds.[7]

Chemical and Metabolic Stability: Ensuring the Drug Reaches Its Target Intact

The stability of a carbamate derivative under physiological conditions is critical for its therapeutic efficacy. Carbamates are generally more resistant to enzymatic hydrolysis by proteases compared to amides, making them valuable as peptide bond mimetics.[1][2] However, they can be susceptible to hydrolysis by esterases and other enzymes present in plasma and tissues.[8]

The substitution pattern on the carbamate nitrogen significantly impacts its stability. N,N-disubstituted carbamates are generally more stable towards chemical and enzymatic hydrolysis than their N-monosubstituted counterparts.[1][9] This is attributed to steric hindrance around the carbonyl group, which protects it from nucleophilic attack. The electronic properties of the substituents also play a crucial role; electron-donating groups tend to increase stability, while electron-withdrawing groups can make the carbamate more susceptible to hydrolysis.[10][11]

Experimental Protocols for Physicochemical Characterization

A robust and reliable characterization of the physicochemical properties of novel carbamate derivatives is essential for informed decision-making in the drug discovery process. The following section provides detailed, step-by-step methodologies for key experiments.

Determination of Lipophilicity (LogP/LogD)

3.1.1. Shake-Flask Method (The Gold Standard)

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[12][13]

Protocol:

-

Preparation of Pre-saturated Solvents: Vigorously mix equal volumes of n-octanol and the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) for 24 hours. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the carbamate derivative in the pre-saturated aqueous buffer.

-

Partitioning: In a screw-cap vial, combine a known volume of the sample solution with a known volume of pre-saturated n-octanol.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the carbamate derivative in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. For ionizable compounds, this value represents LogD at the specific pH of the buffer.

Causality Behind Experimental Choices:

-

Pre-saturation of solvents: This step is crucial to ensure that the volumes of the two phases do not change during the experiment due to mutual solubility.

-

Vigorous shaking: This ensures that the compound reaches equilibrium between the two phases.

-

Centrifugation: This provides a clean separation of the phases, which is essential for accurate quantification.

3.1.2. High-Performance Liquid Chromatography (HPLC) Method

This indirect method correlates the retention time of a compound on a reversed-phase HPLC column with its lipophilicity.[8][14][15] It is a high-throughput alternative to the shake-flask method.

Protocol:

-

System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known LogP values and record their retention times (t_R).

-

Sample Analysis: Inject the novel carbamate derivative and record its retention time.

-

Calculation: Plot the logarithm of the capacity factor (k') of the standards against their known LogP values. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_0 is the dead time of the column. A linear regression of this plot provides a calibration curve. The LogP of the unknown carbamate derivative can then be determined from its retention time using this calibration curve.

Causality Behind Experimental Choices:

-

Reversed-phase column: The nonpolar stationary phase mimics the lipid environment, and the retention of a compound is proportional to its lipophilicity.

-

Calibration with standards: This is essential to establish a reliable correlation between retention time and LogP for the specific HPLC system being used.

Diagram: Workflow for Lipophilicity Determination

Caption: Comparative workflows for determining LogP via the shake-flask and HPLC methods.

Determination of Aqueous Solubility

3.2.1. Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound and is considered the most accurate.[16][17]

Protocol:

-

Sample Preparation: Add an excess amount of the solid carbamate derivative to a known volume of the desired aqueous buffer in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any undissolved solid.

-

Quantification: Analyze the clear filtrate or supernatant to determine the concentration of the dissolved carbamate derivative using a validated analytical method (e.g., HPLC-UV/MS).

-

Result: The measured concentration represents the thermodynamic solubility of the compound in that specific buffer.

Causality Behind Experimental Choices:

-

Excess solid: This ensures that a saturated solution is formed.

-

Prolonged agitation: This allows the system to reach true equilibrium between the solid and dissolved states.

-

Filtration/centrifugation: This is critical to remove any undissolved particles that would lead to an overestimation of solubility.

3.2.2. Kinetic Solubility Assay

This high-throughput method provides a rapid assessment of the solubility of a compound from a DMSO stock solution, which is relevant for early-stage drug discovery screening.[10][18][19]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the carbamate derivative in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer in a microplate well and perform serial dilutions.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: Assess the formation of a precipitate using one of the following methods:

-

Nephelometry: Measure the light scattering caused by insoluble particles.

-

UV Absorbance: After filtering the solution to remove any precipitate, measure the UV absorbance of the filtrate.

-

-

Solubility Estimation: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Causality Behind Experimental Choices:

-

DMSO stock: This allows for the rapid preparation of a range of concentrations in the aqueous buffer.

-

Short incubation: This mimics the conditions of many in vitro assays where compounds are added from DMSO stocks.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflows for determining thermodynamic and kinetic solubility.

Assessment of Chemical and Metabolic Stability

3.3.1. pH-Dependent Chemical Stability Assay

This assay evaluates the stability of a carbamate derivative at different pH values, simulating the conditions in the gastrointestinal tract and systemic circulation.

Protocol:

-

Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine, and pH 7.4 for blood).

-

Incubation: Add a known concentration of the carbamate derivative to each buffer and incubate at a constant temperature (e.g., 37°C).

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.

-

Reaction Quenching: Immediately quench the reaction by adding a suitable solvent (e.g., acetonitrile or methanol) to precipitate any proteins and stop further degradation.

-

Quantification: Analyze the samples by HPLC-UV/MS to determine the concentration of the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line can be used to calculate the degradation rate constant and the half-life (t_1/2) at each pH.

Causality Behind Experimental Choices:

-

Multiple pH values: This provides a comprehensive picture of the compound's stability across different physiological environments.

-

Time-course analysis: This allows for the determination of the degradation kinetics.

3.3.2. In Vitro Plasma Stability Assay

This assay assesses the susceptibility of a carbamate derivative to enzymatic degradation in plasma.[1][8][12][20][21]

Protocol:

-

Plasma Preparation: Obtain plasma from the desired species (e.g., human, rat, mouse) and thaw it at 37°C.

-

Incubation: Add the carbamate derivative (typically from a DMSO stock solution) to the plasma at a final concentration relevant for in vivo studies. Incubate the mixture at 37°C.

-

Time-Point Sampling and Quenching: At various time points, remove aliquots and quench the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Protein Precipitation and Centrifugation: Vortex the samples to precipitate plasma proteins and then centrifuge to obtain a clear supernatant.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the remaining parent compound.

-

Data Analysis: Calculate the half-life of the compound in plasma by plotting the percentage of the remaining parent compound versus time.

Causality Behind Experimental Choices:

-

Use of plasma: This provides a physiologically relevant environment containing a mixture of metabolic enzymes.

-

LC-MS/MS analysis: This is a highly sensitive and specific method for quantifying the parent drug in a complex biological matrix.

Structure-Property Relationships in Novel Carbamate Derivatives: Case Studies

The true power of understanding physicochemical properties lies in its application to the rational design of new drugs. The following case studies illustrate how modifying the carbamate scaffold can lead to improved drug candidates.

Case Study: Carbamate-Based FAAH Inhibitors

Fatty acid amide hydrolase (FAAH) is a therapeutic target for pain and inflammation. A series of O-aryl carbamates have been developed as potent FAAH inhibitors.[10][11] Studies on these compounds have revealed clear structure-stability relationships. For instance, the introduction of small, electron-donating substituents on the O-aryl ring increases the hydrolytic stability of the carbamate group without compromising its inhibitory potency.[10][11] This is because these substituents reduce the electrophilicity of the carbamoyl carbon, making it less susceptible to nucleophilic attack.

| Compound | R1 | R2 | IC50 (nM) | Half-life at pH 7.4 (min) |

| 1 | H | H | 63 | 41 |

| 2 | OMe | H | 55 | 98 |

| 3 | NH2 | H | 48 | 155 |

| 4 | H | CONH2 | 4.6 | 51 |

Table 1: Physicochemical and Biological Data for a Series of Carbamate-Based FAAH Inhibitors. (Data adapted from[10][22])

Case Study: Rivastigmine and its Derivatives

Rivastigmine is a carbamate-based acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[23] It is a pseudo-irreversible inhibitor that carbamoylates the enzyme. The physicochemical properties of rivastigmine, including its moderate lipophilicity, allow it to cross the blood-brain barrier.[9][24][25] Novel derivatives of rivastigmine are being explored to improve its therapeutic profile. For example, hybrid molecules that combine the rivastigmine pharmacophore with other functional groups, such as antioxidants, are being designed to target multiple pathological pathways in Alzheimer's disease.[26][27] The physicochemical properties of these new derivatives, such as their LogP and solubility, are critical for maintaining their ability to reach the central nervous system.

Conclusion and Future Perspectives

The carbamate moiety remains a highly valuable tool in the medicinal chemist's arsenal. A thorough understanding and strategic manipulation of the physicochemical properties of novel carbamate derivatives are essential for the successful development of new therapeutics. By carefully considering lipophilicity, solubility, and stability, and by employing robust experimental methodologies for their characterization, researchers can design and optimize carbamate-based drugs with improved ADME profiles and enhanced therapeutic efficacy. As our understanding of the complex interplay between physicochemical properties and biological activity continues to grow, we can expect to see the emergence of even more innovative and effective carbamate-containing drugs in the future.

References

-

Vacondio, F., et al. (2009). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. ChemMedChem, 4(9), 1495-1504. [Link]

-

Mor, M., et al. (2009). Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed, 19685511. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(22), 1033-1037. [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility. [Link]

-

Clapper, J. R., et al. (2010). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Journal of medicinal chemistry, 53(23), 8323-8332. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895-2940. [Link]

-

Wikipedia. (n.d.). Carbamate. [Link]

-

Ribeiro, A. C. F., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]

-

Charnwood Discovery. (n.d.). Plasma Stability. [Link]

-

Domainex. (n.d.). Plasma Stability Assay. [Link]

-

Creative Bioarray. (n.d.). Plasma Stability Assay. [Link]

-

Kaliszan, R., et al. (2007). Progress in the Use of HPLC for Evaluation of Lipophilicity. Current Medicinal Chemistry, 14(29), 3145-3155. [Link]

-

Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1481-1494. [Link]

-

Ghassemi, F., et al. (2016). Rivastigmine Templates with Antioxidant Motifs—A Medicinal Chemist's Toolbox Towards New Multipotent AD Drugs. Molecules, 21(8), 988. [Link]

-

Shinde, M., et al. (2021). A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION. EPRA International Journal of Research and Development (IJRD), 6(9), 1-8. [Link]

-

Benge, G., et al. (2018). The influence of lipophilicity on the pharmacokinetics of aliphatic carbamates in the rat. University of Surrey. [Link]

-

Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European journal of pharmaceutical sciences, 76, 181-191. [Link]

-

ResearchGate. (2025). Novel Convenient Synthesis of Rivastigmine. [Link]

-

Dadashzadeh, S., et al. (2016). Preparation and Characterization of Rivastigmine Transdermal Patch Based on Chitosan Microparticles. Iranian journal of pharmaceutical research, 15(4), 835-846. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-297. [Link]

-

Costa, G., et al. (2025). Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer's Disease. ResearchGate. [Link]

-

Piemontese, L., et al. (2024). Rivastigmine structure-based hybrids as potential multi-target anti-Alzheimer's drug candidates. Bioorganic chemistry, 152, 107895. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

-

Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 5. tandfonline.com [tandfonline.com]

- 6. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 7. mdpi.com [mdpi.com]

- 8. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. Preparation and Characterization of Rivastigmine Transdermal Patch Based on Chitosan Microparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ijrpas.com [ijrpas.com]

- 16. Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. database.ich.org [database.ich.org]

- 22. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Carbamate - Wikipedia [en.wikipedia.org]

- 24. Rivastigmine Templates with Antioxidant Motifs—A Medicinal Chemist’s Toolbox Towards New Multipotent AD Drugs [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Rivastigmine structure-based hybrids as potential multi-target anti-Alzheimer's drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Biological Screening of Sulfone-Containing Carbamates: A Comprehensive Protocol and Mechanistic Guide

Executive Summary

The integration of the sulfone moiety ( −SO2− ) with a carbamate linkage ( −O−CO−NH− ) creates a privileged pharmacophore in modern drug discovery. Sulfone-containing carbamates and sulfonyl carbamates act as highly stable carboxylic acid bioisosteres, offering unique hydrogen-bonding capabilities and conformational restriction. This technical guide outlines the theoretical rationale and provides a self-validating, step-by-step biological screening workflow for evaluating novel sulfone-carbamate libraries.

As an Application Scientist, I have structured this guide to move logically from physicochemical profiling to target-based biochemical assays, culminating in phenotypic cellular validation.

Pharmacological Rationale & Target Landscape

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on the nitrogen into the carboxyl moiety. The amide resonance in carbamates is approximately 3–4 kcal/mol lower than that of standard amides, striking an optimal balance between the metabolic lability of esters and the extreme stability of amides .

When a sulfone group is introduced (e.g., butyl sulfone carbamates or sulfonyl carbamates), the molecule gains distinct advantages:

-

Enhanced Target Engagement: The sulfone acts as a strong hydrogen-bond acceptor, critical for interacting with catalytic residues (e.g., the aspartate dyad in BACE1).

-

Bioisosterism: Sulfonyl carbamates serve as effective carboxylic acid bioisosteres, improving membrane permeability while maintaining target affinity, as seen in Angiotensin II subtype 2 receptor (AT2R) agonists like Compound 21 (C21) .

-

Antiviral & Oncology Applications: Complex derivatives, such as artemisinin-derived dimer sulfone carbamates (e.g., compound 832-4), prevent rapid catabolism and exhibit potent anti-cytomegalovirus (CMV) and anti-cancer activities .

The Biological Screening Cascade

To prevent false positives and ensure that observed biological activity is target-driven rather than an artifact of chemical instability, the screening cascade must be a self-validating system.

Fig 1. Sequential, self-validating biological screening workflow for sulfone-carbamate libraries.

Phase 1: Physicochemical & ADME Profiling

Before biological testing, compounds must be evaluated for aqueous solubility and hydrolytic stability. While carbamates are generally stable, the electron-withdrawing nature of the sulfone group can activate the adjacent bonds. Compounds are incubated in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24 hours, quantified via LC-MS/MS to ensure >90% parent compound remains.

Detailed Experimental Protocols

The following protocols detail the transition from isolated enzymatic targets to complex cellular systems.

Protocol A: BACE1 Enzymatic Inhibition Assay (FRET-based)

Rationale: Butyl sulfone carbamates are potent inhibitors of β -secretase 1 (BACE1), a key target in Alzheimer's disease. This FRET assay validates direct active-site engagement. We utilize an acidic buffer to mimic the endosomal environment where BACE1 is physiologically active.

Materials:

-

Recombinant human BACE1 enzyme.

-

FRET Substrate: Rh-EVNLDAEFK-Quencher (mimicking the amyloid precursor protein cleavage site).

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS.

Step-by-Step Methodology:

-

Compound Preparation: Prepare 10-point serial dilutions of the sulfone-carbamate in 100% DMSO.

-

Reaction Assembly: In a 384-well black microplate, add 10 µL of BACE1 enzyme (final concentration 1 nM) diluted in Assay Buffer.

-

Inhibitor Addition: Add 0.5 µL of the compound dilution. The final DMSO concentration must be strictly maintained at ≤ 2.5% to prevent solvent-induced enzyme denaturation.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture at room temperature for 15 minutes to allow equilibrium binding.

-

Reaction Initiation: Add 10 µL of the FRET substrate (final concentration 2 µM).

-

Kinetic Readout: Incubate at 37°C for 60 minutes. Measure fluorescence using a microplate reader (Excitation: 535 nm, Emission: 590 nm).

-

Data Analysis: Calculate the percent inhibition relative to DMSO controls. Determine the IC 50 using a 4-parameter logistic non-linear regression model.

Fig 2. Mechanistic rationale for the BACE1 FRET inhibition assay using sulfone-carbamates.

Protocol B: Phenotypic Anti-CMV Plaque Reduction Assay

Rationale: To validate that the sulfone-carbamate (e.g., artemisinin-derived dimer 832-4) can permeate cell membranes and exert functional biological activity, a phenotypic viral plaque reduction assay is employed . Human Foreskin Fibroblasts (HFF) are utilized as they are highly permissive to human CMV.

Materials:

-

Human Foreskin Fibroblasts (HFF).

-

Towne strain Cytomegalovirus (CMV).

-

Overlay Medium: DMEM with 2% FBS and 0.5% agarose.

Step-by-Step Methodology:

-

Cell Seeding: Seed HFF cells in 24-well plates at 1×105 cells/well. Incubate at 37°C, 5% CO 2 for 24 hours until a confluent monolayer forms.

-

Viral Adsorption: Aspirate media and infect cells with CMV at a Multiplicity of Infection (MOI) of 0.01. This low MOI ensures multiple cycles of viral replication can be monitored. Incubate for 1 hour, rocking the plate every 15 minutes.

-

Treatment Overlay: Aspirate the viral inoculum. Add the agarose Overlay Medium containing serial dilutions of the sulfone-carbamate (e.g., 0.1 µM to 10 µM).

-

Incubation: Incubate the plates undisturbed for 7 to 10 days to allow plaque formation.

-

Fixation and Staining: Add 10% neutral buffered formalin directly over the agarose plug for 2 hours. Remove the plug, wash with PBS, and stain the monolayer with 0.1% crystal violet for 15 minutes.

-

Quantification: Count the clear zones (plaques) against the purple background. Calculate the EC 50 (concentration reducing plaques by 50% compared to untreated infected controls).

Data Presentation & Interpretation

A robust screening campaign must contextualize efficacy against cytotoxicity to determine the Selectivity Index (SI = CC 50 / EC 50 ). Below is a representative data summary of benchmark sulfone-containing carbamates derived from literature standards.

| Compound Class | Primary Target | Assay Type | Efficacy Metric | Cytotoxicity (CC 50 ) | Selectivity Index (SI) |

| Butyl Sulfone Carbamates | BACE1 (Neurology) | FRET Enzymatic | IC 50 : 10 - 50 nM | > 10 µM (HEK293) | > 200 |

| Sulfonyl Carbamate (C21) | AT2R (Cardiovascular) | Radioligand Binding | K i : ~0.4 nM | > 100 µM (HepG2) | > 250,000 |

| Artemisinin Dimer (832-4) | CMV (Infectious Disease) | Plaque Reduction | EC 50 : ~0.3 µM | > 270 µM (HFF) | ~900 |

Table 1. Representative biological screening metrics for diverse sulfone-carbamate chemotypes. High SI values indicate a wide therapeutic window.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. URL:[Link]

-

Odell, L. R., et al. (2016). Synthesis of 11C-labeled Sulfonyl Carbamates through a Multicomponent Reaction Employing Sulfonyl Azides, Alcohols, and [11C]CO. Chemistry - A European Journal. URL:[Link]

-

Cai, H., et al. (2011). An Artemisinin-Derived Dimer Has Highly Potent Anti-Cytomegalovirus (CMV) and Anti-Cancer Activities. PLOS One. URL:[Link]

An In-Depth Technical Guide to the In Vitro Stability and Metabolism of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific considerations for assessing the in vitro stability and metabolism of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate. While specific experimental data for this compound is not publicly available, this document synthesizes established principles of drug metabolism, particularly for carbamate and cyclohexyl-containing molecules, to provide a robust framework for its investigation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, an exploration of the underlying scientific rationale, and predictive metabolic pathways based on current knowledge.

Introduction: The Importance of In Vitro Metabolic Profiling

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic agent is fraught with challenges, a significant portion of which are related to its pharmacokinetic properties.[1][2] A compound's metabolic stability is a critical determinant of its oral bioavailability and dosing regimen.[3][4] Early in vitro assessment of metabolic fate is therefore paramount to identify liabilities, guide medicinal chemistry efforts, and select candidates with the highest probability of success in clinical trials.[5]

Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate, a compound featuring a carbamate linkage, a cyclohexyl ring, and a sulfone-containing tetrahydrothiophene moiety, presents a unique metabolic puzzle. The carbamate group is a known target for enzymatic hydrolysis, while the alicyclic and heterocyclic rings are susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[6][7][8] This guide will delineate the standard in vitro systems used to probe these metabolic pathways.

Foundational In Vitro Systems for Metabolic Stability Assessment

The two most widely utilized in vitro systems for determining metabolic stability are liver microsomes and hepatocytes.[9] Each system offers distinct advantages and provides complementary information.

-

Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum, rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[10] Microsomal stability assays are cost-effective, high-throughput, and excellent for assessing the contribution of CYP-mediated metabolism to a compound's clearance.[3][10][11]

-

Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors.[12][13] Hepatocyte stability assays provide a more holistic view of hepatic metabolism, encompassing both oxidative and conjugative pathways.[1][13][14] They also account for cellular uptake, a factor not addressed in microsomal assays.[13]

Causality Behind Experimental Choices

The selection between microsomes and hepatocytes depends on the stage of drug discovery and the specific questions being addressed. Early-stage screening often employs microsomes for rapid rank-ordering of compounds based on their susceptibility to CYP-mediated metabolism.[10] As promising candidates emerge, hepatocyte assays are employed to gain a more comprehensive understanding of their overall hepatic clearance and to identify potential metabolites from both Phase I and Phase II pathways.[1][12]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Liver Microsomal Stability Assay

This assay measures the disappearance of the parent compound over time when incubated with liver microsomes in the presence of necessary cofactors.[10][11]

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate (e.g., 10 mM in DMSO).

-

Prepare a working solution of the test compound (e.g., 1 µM) in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Thaw pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in incubation buffer.[10]

-

Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in incubation buffer.[11][15]

-

-

Incubation:

-

Pre-warm the microsomal suspension and test compound working solution at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system to the pre-warmed microsome and compound mixture.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[10][15]

-

Terminate the reaction by adding the aliquot to a tube or well containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[10]

-

-

Sample Processing and Analysis:

Controls:

-

Minus Cofactor Control: Incubate the test compound with microsomes without the NADPH-regenerating system to assess for non-CYP mediated degradation or chemical instability.[10]

-

No Microsomes Control: Incubate the test compound in the reaction buffer with the NADPH-regenerating system to check for chemical instability in the presence of cofactors.

-

Positive Control: Include a compound with a known metabolic profile (e.g., testosterone or verapamil) to ensure the enzymatic activity of the microsomes.[14]

Data Analysis:

The percentage of the parent compound remaining at each time point is plotted against time. The natural logarithm of the percentage remaining versus time is then plotted, and the slope of the linear portion of the curve is used to determine the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[15]

Table 1: Example Data Presentation for Microsomal Stability Assay

| Time (min) | % Parent Compound Remaining | ln(% Parent Remaining) |

| 0 | 100 | 4.61 |

| 5 | 85 | 4.44 |

| 15 | 60 | 4.09 |

| 30 | 35 | 3.56 |

| 45 | 15 | 2.71 |

| 60 | 5 | 1.61 |

Diagram 1: Microsomal Stability Assay Workflow

Caption: Workflow for the in vitro microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability in a cellular context.[12][13]

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate (e.g., 10 mM in DMSO).

-

Prepare a working solution of the test compound (e.g., 1 µM) in pre-warmed incubation medium (e.g., Williams' Medium E).[1]

-

Thaw cryopreserved human hepatocytes and determine cell viability and density. Dilute to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL) in incubation medium.[1]

-

-

Incubation:

-

Add the hepatocyte suspension to a multi-well plate.

-

Initiate the reaction by adding the test compound working solution to the wells.

-

Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.[1]

-

At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.[1]

-

Terminate the reaction by adding the aliquot to a tube or well containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[13]

-

-

Sample Processing and Analysis:

-

The sample processing and analysis steps are similar to the microsomal stability assay, involving protein precipitation and LC-MS/MS analysis.[12]

-

Controls:

-

Heat-Inactivated Hepatocytes: Incubate the test compound with heat-inactivated hepatocytes to control for non-enzymatic degradation.[1]

-

Positive Controls: Include compounds with known high and low hepatic clearance (e.g., verapamil and warfarin, respectively) to validate the metabolic competency of the hepatocytes.[14]

Data Analysis:

Data analysis is similar to the microsomal stability assay, yielding in vitro t½ and CLint values.[1]

Diagram 2: Hepatocyte Stability Assay Workflow

Caption: Workflow for the in vitro hepatocyte stability assay.

Predictive Metabolic Pathways of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate

Based on the chemical structure of the target compound and known metabolic transformations of similar moieties, several metabolic pathways can be predicted. The primary analytical technique for identifying these metabolites is high-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS).[2][16][17][18][19]

Phase I Metabolism (Functionalization Reactions):

-

Carbamate Hydrolysis: Carbamates are susceptible to hydrolysis by esterases, such as carboxylesterases, to yield an alcohol, an amine, and carbon dioxide.[7][20] This is often a major clearance pathway for carbamate-containing drugs.

-

Cyclohexyl Hydroxylation: The cyclohexyl ring can undergo hydroxylation at various positions, catalyzed by CYP enzymes.[21] This can lead to the formation of mono- and di-hydroxylated metabolites.

-

Oxidation of the Tetrahydrothiophene Ring: The sulfur atom in the tetrahydrothiophene ring is already oxidized to a sulfone, which is generally metabolically stable. However, the carbon atoms of the ring can be hydroxylated.

-

N-Dealkylation: While this compound does not have a typical N-alkyl group, enzymatic cleavage of the carbamate bond can be considered a form of dealkylation.

Phase II Metabolism (Conjugation Reactions):

-

Glucuronidation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This is a common detoxification pathway that increases the water solubility of the metabolites, facilitating their excretion.

-

Sulfation: Hydroxylated metabolites can also undergo sulfation by sulfotransferases (SULTs).

Diagram 3: Predicted Metabolic Pathways

Caption: Predicted metabolic pathways for the title compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vitro investigation of the stability and metabolism of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate. By employing the detailed protocols for microsomal and hepatocyte stability assays, researchers can generate crucial data to understand its metabolic fate. The predictive metabolic pathways outlined here serve as a starting point for metabolite identification studies using advanced analytical techniques like LC-MS/MS. Future work should focus on executing these experiments to generate empirical data, which will be invaluable for the continued development and optimization of this and related chemical series.

References

-

AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

-

Cyprotex. Hepatocyte Stability. Available from: [Link]

-

Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

-

Cyprotex. Microsomal Stability. Available from: [Link]

-

Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

-

Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

-

ResearchGate. Impact of UPLC-MS in Food and Drug/Metabolite Analysis. Available from: [Link]

-

PubMed. Definitive Drug and Metabolite Screening in Urine by UPLC-MS-MS Using a Novel Calibration Technique. Available from: [Link]

-

PubMed. Extrahepatic metabolism of carbamate and organophosphate thioether compounds by the flavin-containing monooxygenase and cytochrome P450 systems. Available from: [Link]

-

PubMed. Metabolism of Ethyl Carbamate by Pulmonary Cytochrome P450 and Carboxylesterase Isozymes: Involvement of CYP2E1 and Hydrolase A. Available from: [Link]

-

ACS Publications. Chemical Models of Cytochrome P450 Catalyzed Insecticide Metabolism. Application to the Oxidative Metabolism of Carbamate Insecticides. Available from: [Link]

-

Walsh Medical Media. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. Available from: [Link]

-

SciSpace. Definitive Drug and Metabolite Screening in Urine by UPLC–MS-MS Using a Novel Calibration Technique. Available from: [Link]

-

ResearchGate. Protocol for the Rat Hepatocyte Stability Assay. Available from: [Link]

-

IWA Publishing. Simultaneous determination of 11 illicit drugs and metabolites in wastewater by UPLC-MS/MS. Available from: [Link]

-

Domainex. Hepatocyte Stability Assay. Available from: [Link]

-

Wiley Online Library. A Comparative In Vitro Metabolic Study of Certain Pesticidal Phenyl N-Methyl-Carbamates. Available from: [Link]

-

PubMed. Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems. Available from: [Link]

-

ACS Publications. Chemical Models of Cytochrome P450 Catalyzed Insecticide Metabolism. Application to the Oxidative Metabolism of Carbamate Insecticides. Available from: [Link]

-

PMC - NIH. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens. Available from: [Link]

-

PubMed. Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. Available from: [Link]

-

SciSpace. In vitro test methods for metabolite identification: A review. Available from: [Link]

-

University of Luxembourg. ORBilu: Detailed Reference. Available from: [Link]

-

IntechOpen. In Vitro Biotransformation in Drug Discovery. Available from: [Link]

-

PubMed. METABOLIC FATE OF 1-ETHYNYLCYCLOHEXYL CARBAMATE. VI. PRODUCTION OF 1-ETHYNYLCYCLOHEXANE-TRANS-1,2-DIOL FROM 1-ETHYNYLCYCLOHEXYL CARBAMATE IN VITRO. Available from: [Link]

-

PMC - NIH. The metabolism of cyclohexanecarboxylate in the rat. Available from: [Link]

Sources

- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 4. protocols.io [protocols.io]

- 5. scispace.com [scispace.com]

- 6. Extrahepatic metabolism of carbamate and organophosphate thioether compounds by the flavin-containing monooxygenase and cytochrome P450 systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of ethyl carbamate by pulmonary cytochrome P450 and carboxylesterase isozymes: involvement of CYP2E1 and hydrolase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In Vitro Biotransformation in Drug Discovery | IntechOpen [intechopen.com]

- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 12. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 14. Metabolic Stability Assays [merckmillipore.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Definitive Drug and Metabolite Screening in Urine by UPLC-MS-MS Using a Novel Calibration Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. iwaponline.com [iwaponline.com]

- 20. Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The metabolism of cyclohexanecarboxylate in the rat - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis (NMR, IR, MS) of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate

An In-Depth Technical Guide to the Spectroscopic Analysis of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the essential spectroscopic techniques required for the unambiguous structural elucidation and characterization of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate. As a molecule incorporating a sulfone, a carbamate, and a cyclohexyl moiety, it presents a unique combination of functional groups whose spectral signatures must be carefully deconvoluted. This document is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries. We will delve into the theoretical underpinnings and practical application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). Each section includes not only the interpretation of predicted spectral data but also the causal reasoning behind the spectral features and robust, field-tested experimental protocols.

Molecular Structure and Key Features

Before delving into the spectroscopic analysis, it is critical to understand the molecular architecture of the target compound.

-

Molecular Formula: C₁₁H₁₉NO₄S

-

Molecular Weight: 277.34 g/mol

The structure contains three key regions that will dominate the spectroscopic output:

-

Cyclohexyl Group: A flexible aliphatic ring whose protons and carbons will appear in the upfield region of NMR spectra.

-

Carbamate Linkage (-O-C(=O)-NH-): This functional group provides highly characteristic signals in IR (C=O, N-H stretches) and a key carbonyl signal in ¹³C NMR.

-

Tetrahydrothiophene 1,1-Dioxide (Sulfolane) Ring: The powerful electron-withdrawing sulfone group (SO₂) drastically influences the electronic environment of the heterocyclic ring, causing significant downfield shifts for adjacent protons and carbons in NMR spectra.

Structure with Atom Numbering for NMR Assignments:

(Note: This is a simplified 2D representation. The actual numbering for discussion will follow standard IUPAC conventions where C1 is part of the sulfolane ring, but for clarity in discussion, key positions are highlighted.)

Mass Spectrometry: Molecular Integrity and Fragmentation

Mass spectrometry is the first essential step, providing confirmation of the molecular weight and offering structural insights through controlled fragmentation. Given the carbamate's potential thermal lability, Electrospray Ionization (ESI) is the preferred method over techniques requiring high heat.[1][2]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a stock solution of the analyte at ~1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[3] Create a dilute solution for analysis by taking 10 µL of the stock and diluting it to 1 mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). The final concentration should be in the range of 1-10 µg/mL.[3]

-

Instrumentation: Utilize a liquid chromatography-mass spectrometry (LC-MS) system equipped with an ESI source.

-

Ionization Mode: Positive ion mode (ESI+) is most appropriate, as the carbamate nitrogen and amide oxygen are sites for protonation.[4]

-

Analysis: Acquire a full scan (MS1) spectrum to identify the protonated molecular ion [M+H]⁺ and common adducts like [M+Na]⁺ or [M+NH₄]⁺.[1] Following this, perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a product ion spectrum.

Data Interpretation and Predicted Fragmentation

-

Molecular Ion: The primary ion observed in the full scan spectrum is expected to be the protonated molecule, [M+H]⁺ at m/z 278.11 . Sodium adducts, [M+Na]⁺ at m/z 300.10, are also common.[1]

-

Fragmentation Analysis (MS/MS): The fragmentation of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate is predicted to follow logical pathways dictated by the carbamate and sulfone moieties.

The diagram below illustrates the most probable fragmentation cascade initiated from the protonated molecular ion.

Caption: Predicted ESI-MS/MS fragmentation pathway.

Causality of Fragmentation:

-

Path A (Loss of Cyclohexene): A primary fragmentation route for carbamates involves the cleavage of the C-O bond, often through a McLafferty-type rearrangement, leading to the loss of cyclohexene (82.08 Da) and formation of an ion at m/z 196.04 .

-

Path B (Loss of CO₂): The resulting ion at m/z 196.04 can subsequently lose carbon dioxide (44.00 Da) to yield the protonated 3-aminotetrahydrothiophene 1,1-dioxide ion at m/z 152.05 .[1]

-

Path C (Sulfone Ring Fragmentation): The ion at m/z 152.05 can further fragment by losing ammonia or, more significantly, by losing sulfur dioxide (SO₂, 63.96 Da), a characteristic loss for sulfones, resulting in a fragment at m/z 88.09 .[5]

-

Path D (Direct Cyclohexyl Loss): An alternative initial fragmentation is the direct cleavage of the oxygen-cyclohexyl bond to generate the stable cyclohexyl cation at m/z 83.09 .

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. Attenuated Total Reflectance (ATR) is the modern method of choice as it requires minimal to no sample preparation.[6][7]

Experimental Protocol: ATR-IR

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue.[8] Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface.

-

Apply Pressure: Use the built-in pressure clamp to ensure firm, uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[8]

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Data Interpretation

The IR spectrum will be dominated by strong, characteristic absorptions from the carbamate and sulfone groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale and Comments |

| ~3350 - 3300 | N-H Stretch | Carbamate | A moderately sharp peak is expected for the secondary amine N-H bond. |

| ~2930, ~2850 | C-H Stretch | Cyclohexyl & Sulfolane Ring | Strong, sharp peaks characteristic of sp³ C-H bonds. |

| ~1700 - 1680 | C=O Stretch (Amide I) | Carbamate | A very strong, sharp absorption. This is one of the most prominent peaks in the spectrum. Its position confirms the carbamate carbonyl.[9] |

| ~1530 - 1510 | N-H Bend (Amide II) | Carbamate | A strong band resulting from a combination of N-H bending and C-N stretching. |

| ~1315 - 1280 | S=O Asymmetric Stretch | Sulfone | A very strong and characteristic absorption for the sulfone group.[10] |

| ~1240 - 1220 | C-O Stretch | Carbamate | Strong C-O stretching vibration from the ester portion of the carbamate. |

| ~1130 - 1110 | S=O Symmetric Stretch | Sulfone | Another very strong and characteristic absorption for the sulfone group.[10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

NMR is the most powerful technique for determining the precise connectivity and stereochemistry of the molecule. High-quality samples are paramount for obtaining high-quality spectra.[11][12]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, high-quality 5 mm NMR tube.[11][13] DMSO-d₆ is often a good choice for compounds with amide protons, as it slows their exchange with water.

-

Internal Standard: The residual solvent peak can be used as a secondary reference (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).[11][14]

-

Data Acquisition Workflow:

-

Acquire a standard 1D proton (¹H) NMR spectrum.

-

Acquire a broadband proton-decoupled 1D carbon (¹³C) NMR spectrum.

-

(Optional but Recommended) Acquire 2D correlation spectra, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation), to unambiguously assign all signals.

-

Caption: Logical workflow for NMR-based structure confirmation.

¹H NMR Data Interpretation

The ¹H NMR spectrum is predicted to show several distinct regions corresponding to the different molecular fragments.

| Predicted Shift (δ, ppm) | # of Protons | Multiplicity | Assignment | Rationale and Comments |

| ~5.0 - 4.8 | 1H | Broad Singlet or Doublet | NH | The chemical shift is variable and depends on concentration and solvent. In DMSO-d₆, coupling to the C3-H may be observed. |

| ~4.6 - 4.4 | 1H | Multiplet | C1'-H (Cyclohexyl) | This methine proton is deshielded by the adjacent carbamate oxygen.[15] |

| ~4.3 - 4.1 | 1H | Multiplet | C3-H (Sulfolane) | This proton is significantly deshielded by both the adjacent carbamate nitrogen and the beta-position to the sulfone group. |

| ~3.4 - 3.1 | 2H | Multiplet | C2-H ₂ (Sulfolane) | These protons are alpha to the strongly electron-withdrawing sulfone group, resulting in a substantial downfield shift.[16][17] |

| ~3.1 - 2.9 | 2H | Multiplet | C5-H ₂ (Sulfolane) | Also alpha to the sulfone group, expected in a similar region to the C2 protons.[16][17] |

| ~2.5 - 2.3 | 2H | Multiplet | C4-H ₂ (Sulfolane) | These protons are beta to the sulfone group and are less deshielded than the alpha protons.[18] |

| ~2.0 - 1.2 | 10H | Broad Multiplets | Cyclohexyl CH ₂ | The remaining 10 protons of the cyclohexyl ring will appear as a complex series of overlapping multiplets in the typical aliphatic region.[9] |

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

| Predicted Shift (δ, ppm) | Assignment | Rationale and Comments |

| ~155 | C =O (C7) | The carbamate carbonyl carbon appears in its characteristic downfield region.[19] |

| ~75 | C 1' (Cyclohexyl) | The methine carbon attached to the carbamate oxygen is shifted downfield. |

| ~55 | C 2 (Sulfolane) | Alpha to the sulfone group, this carbon is strongly deshielded.[16] |

| ~53 | C 5 (Sulfolane) | Also alpha to the sulfone group, expected in a similar region to C2. |

| ~50 | C 3 (Sulfolane) | This carbon is attached to the nitrogen of the carbamate. |

| ~32, ~25, ~24 | Cyclohexyl C H₂ | The remaining five methylene carbons of the cyclohexyl ring. |

| ~23 | C 4 (Sulfolane) | Beta to the sulfone group, this carbon is the most upfield of the sulfolane ring carbons.[16] |

Integrated Spectroscopic Analysis

The true power of these techniques lies in their combined application. The structural confirmation of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate is achieved by ensuring all data points converge on a single, unambiguous structure:

-

MS confirms the molecular weight (m/z 278.11 for [M+H]⁺) and shows fragmentation patterns consistent with the loss of cyclohexene and SO₂.

-

IR confirms the presence of essential N-H, C=O (carbamate), and S=O (sulfone) functional groups with absorptions at their predicted frequencies.

-

¹H and ¹³C NMR provide the definitive carbon-hydrogen framework. The chemical shifts confirm the electronic effects of the sulfone and carbamate groups, while integration (in ¹H NMR) confirms the proton count in each environment. 2D NMR experiments would solidify the H-C and H-H connectivities, providing the final piece of the structural puzzle.

References

- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., & Cockram, C. S. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12.

- Zhou, Y., Guan, J., Dai, X., Miao, H., & Chen, J. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2496.

-

Zhou, Y., Guan, J., Dai, X., Miao, H., & Chen, J. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PubMed. Retrieved from [Link]

-

(2025, May 23). NMR sample preparation guidelines. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

(2011, February 16). NMR Sample Preparation Guidelines. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

(2026, January 1). Electrospray Ionization for Mass Spectrometry. LCGC International. Retrieved from [Link]

-

Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, August 28). Protein Analysis using Electrospray Ionization Mass Spectroscopy. Retrieved from [Link]

-

ACTTR Inc. (2024, July 1). How Does ATR Spectroscopy Work? Retrieved from [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

-

MDPI. (2023, December 27). Sulfolane Analysis in Environmental Samples: A Critical Review. Retrieved from [Link]

- Théorêt, Y., Gumy-Pause, F., Mangin, P., Staub, C., & Ansari, M. (2012). A novel method for quantification of sulfolane (a metabolite of busulfan) in plasma by gas chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 404(9), 2685–2693.

-

Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Retrieved from [Link]

- Santos, L. S. (Ed.). (2010).

-

ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Dimethylsulfone - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

- Childs, B. J., & El-Kaderi, H. M. (2012). Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development, 16(7), 1153–1163.

- Stamp, J. J., Siegmund, E. G., & Cairns, T. (1987). Chemical ionization mass spectrometry of carbamate pesticides: a major dissociation pathway. Analytical Chemistry, 59(14), 1889–1893.

- Headley, J. V., Peru, K. M., & Dickson, L. C. (1999). Gas chromatographic-mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater.

- Prezent, M. A., Baranin, S. V., & Bubnov, Y. N. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Chemistry of Heterocyclic Compounds, 54(9), 884–888.

-

Supporting Information for Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. (n.d.). Retrieved from [Link]

- Headley, J. V., Peru, K. M., & Dickson, L. C. (1999). Gas chromatographic–mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater.

- Wróblewska, A., Szyrej, M., & Sporzyński, A. (2022). 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of some ionic liquids. Magnetic Resonance in Chemistry, 60(5), 523–534.

- Lewis, C. P., & Waller, G. R. (1970). Mass Spectra of N-Substituted Ethyl Carbamates. Analytical Chemistry, 42(11), 1287–1289.

- Lassigne, C. R., & Wells, E. J. (1977). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Comparison of chemical shifts for carbonyl and thiocarbonyl compounds in the pyrone, thiopyrone, and pyridone series. Canadian Journal of Chemistry, 55(8), 1303–1307.

-

Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Lan, Y., Bai, P., Afshar, S., Striar, R., Rattray, A. K., Meyer, T. N., ... & Wang, C. (2022). Radiosynthesis and Evaluation of Cyclohexyl (5-(2-[11C-Carbonyl]acetamidobenzo[d]thiazol-6-yl)-2-methylpyridin-3-yl)

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

-

Wróblewska, A., Szyrej, M., & Sporzyński, A. (2022). 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of some ionic liquids. Taylor & Francis Online. Retrieved from [Link]

- Abraham, R. J., & Thomas, W. A. (1965). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. Canadian Journal of Chemistry, 43(1), 125–129.

- Zhang, J., & Li, Y. (2016). Synthesis of Thiophene 1,1-Dioxides and Tuning Their Optoelectronic Properties. Organic Letters, 18(15), 3646–3649.

- Wang, Y., DeLuca, R. J., & Johnson, M. A. (2020). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. The Journal of Physical Chemistry Letters, 11(16), 6778–6783.

- Cvetković, V. V., & Jelić, D. B. (2014). SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF β-L-ASPARTYL-CYCLOHEXYLAMIDE AS POTENT LIGAND FOR TRANSITION METAL COMPLEXES. Journal of the Serbian Chemical Society, 79(11), 1339–1347.

-

The Three-Mode Company. (n.d.). Excitation-emission matrix fluorescence based determination of carbamate pesticides and polycyclic aromatic hydrocarbons. Retrieved from [Link]

- Zhang, Z., & Wang, Y. (2007). The syntheses of carbamates from reactions of primary and secondary aliphatic amines with dimethyl carbonate in ionic liquids. Green Chemistry, 9(11), 1234-1237.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfolane Analysis in Environmental Samples: A Critical Review | MDPI [mdpi.com]

- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 7. mt.com [mt.com]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 12. organomation.com [organomation.com]

- 13. scribd.com [scribd.com]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 16. rsc.org [rsc.org]

- 17. ac1.hhu.de [ac1.hhu.de]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Guide to the Preliminary Toxicity Assessment of Novel Therapeutic Carbamates

Introduction

Carbamates are a class of organic compounds derived from carbamic acid. While widely known for their use as pesticides, their structural and functional diversity has led to their exploration for various therapeutic applications. However, the same mechanisms that make them effective in other areas can also pose toxicological risks. Therefore, a thorough preliminary toxicity assessment is a critical and non-negotiable step in the early stages of drug development.[1]

This guide provides an in-depth overview of the essential in vitro and in vivo studies required to characterize the initial safety profile of novel therapeutic carbamates. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and execute a robust preliminary toxicity testing program.

The Carbamate Conundrum: Mechanism of Action and Potential Toxicity

The primary mechanism of action for many carbamates is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine.[2][3] This leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system.[4] While this can be therapeutically beneficial in certain contexts, it is also the root of their potential toxicity.

Key Toxicological Concerns:

-

Cholinergic Toxidrome: Overstimulation of the nervous system can lead to a range of symptoms, including salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).[4] In severe cases, it can progress to respiratory failure, which is a major cause of death in carbamate poisoning.[5][2]

-

Neurotoxicity: Beyond the immediate cholinergic effects, some carbamates may exhibit other neurotoxic properties.[6]

-

Genotoxicity: The potential for a compound to damage DNA is a significant concern, as it can lead to mutations and potentially cancer.[7][8]

-

Off-Target Effects: Novel carbamates may interact with other receptors and enzymes in the body, leading to unforeseen side effects.

A Phased Approach to Preliminary Toxicity Assessment

A well-structured preliminary toxicity assessment follows a tiered approach, starting with in vitro assays to quickly and cost-effectively screen for potential liabilities before moving to more complex in vivo studies.

Phase 1: In Vitro Screening - The First Line of Defense

In vitro assays are essential for early-stage screening and lead optimization.[9] They provide a rapid and ethical means to assess the potential toxicity of a large number of compounds.

1. Cytotoxicity Assays

Cytotoxicity assays are the first step in evaluating a compound's effect on cell viability.[10][11] They help determine the concentration at which a compound begins to cause cell death.[12]

Commonly Used Assays:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][13]

-

LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH), an enzyme that leaks from damaged cells.[11]

Table 1: Representative Data from an In Vitro Cytotoxicity Study

| Compound | Cell Line | IC50 (µM) |

| Carbamate X | HeLa | 15.2 |

| HepG2 | 25.8 | |

| SH-SY5Y | 10.5 | |

| Control | Doxorubicin | 0.8 |

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a range of concentrations of the test carbamate and a positive control (e.g., doxorubicin) for 24, 48, or 72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Caption: Workflow for a typical MTT cytotoxicity assay.

2. Genotoxicity Assays

Genotoxicity testing is a regulatory requirement and a critical step in assessing the mutagenic and carcinogenic potential of a new drug candidate.[14][15]

Standard Battery of In Vitro Tests: [9]

-

Ames Test (Bacterial Reverse Mutation Assay): This test uses strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.

-

In Vitro Micronucleus Test: This assay detects chromosomal damage by identifying small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[16]

-

In Vitro Chromosomal Aberration Assay: This test evaluates the ability of a compound to cause structural changes in chromosomes.[9]

Caption: Tiered approach to genotoxicity testing.

Phase 2: In Vivo Studies - Assessing Systemic Effects

Following promising in vitro results, in vivo studies are necessary to understand the compound's effects in a whole organism.[16]

1. Acute Toxicity Studies

Acute toxicity studies are designed to determine the effects of a single, high dose of a compound and to establish the maximum tolerated dose (MTD).[17][18] These studies are typically conducted in two species, one rodent and one non-rodent.[1]

Key Parameters to Evaluate:

-

Mortality

-

Clinical signs of toxicity (e.g., changes in behavior, appearance, etc.)

-

Body weight changes

-

Gross pathology at necropsy

OECD Guidelines for Acute Oral Toxicity:

-

OECD 420: Fixed Dose Procedure

-

OECD 423: Acute Toxic Class Method[19]

Table 2: Example of an Acute Oral Toxicity Study Design (OECD 425)

| Dose Group | Dose Level (mg/kg) | Number of Animals |

| 1 | 50 | 1 |

| 2 | 175 | 1 |

| 3 | 550 | 1 |

| 4 | 2000 | 1 |

| 5 | 5000 | 1 |

Dosing proceeds in a stepwise manner based on the outcome of the previously dosed animal.[21]

2. Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[22][23][24] The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.[25][26]

Core Battery Studies:

-

Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, unrestrained animal model (e.g., telemetry in dogs or non-human primates).

-

Respiratory System: Assessment of respiratory rate, tidal volume, and minute volume.

-

Central Nervous System (CNS): A functional observational battery (FOB) or modified Irwin test to assess behavioral and neurological changes.[24]

Caption: The core battery of safety pharmacology studies.

Phase 3: Metabolism and Pharmacokinetics (ADME)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a novel carbamate is crucial for interpreting toxicity data and predicting its behavior in humans.[27][28]

Key Studies:

-

In Vitro Metabolism: Using liver microsomes or hepatocytes to identify major metabolic pathways and potential drug-drug interactions.

-